(R)-1-Benzyl-3-chloro-pyrrolidine
Description
Properties
IUPAC Name |
(3R)-1-benzyl-3-chloropyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQVONOXWGZPJ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1Cl)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation/Chlorination of (R)-1-Benzyl-3-hydroxypyrrolidine
A widely reported method involves converting (R)-1-benzyl-3-hydroxypyrrolidine to the corresponding chloro derivative through a two-step process:
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Mesylation : Treatment with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) forms the mesylate intermediate.
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Nucleophilic Substitution : Displacement of the mesylate group with chloride ions (e.g., using LiCl or tetrabutylammonium chloride) yields the target compound.
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Step 1 : (R)-1-Benzyl-3-hydroxypyrrolidine (7.3 g) and triethylamine (5.56 mL) in ethyl acetate (80 mL) are cooled to 0–5°C. MsCl (2.97 mL) is added dropwise, stirred for 2 hours, and washed with HCl/NaHCO₃/NaCl.
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Step 2 : The mesylate intermediate is reacted with LiCl in DMF at 80°C for 12 hours, achieving >90% conversion.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Mesylation | MsCl, Et₃N | 0–5°C, 2 hr | 95% |
| Chlorination | LiCl, DMF | 80°C, 12 hr | 88% |
Resolution of Racemic Mixtures
Tartaric Acid-Mediated Resolution
Racemic 1-benzyl-3-chloro-pyrrolidine can be resolved using chiral tartaric acid derivatives. The process involves:
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Diastereomeric Salt Formation : Reacting the racemate with D- or L-tartaric acid in methanol/water.
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Crystallization : Selective precipitation of the (R)-enantiomer salt.
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Neutralization : Treatment with NaOH to isolate the free base.
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Racemic 1-benzyl-3-chloro-pyrrolidine (10 mmol) and D-tartaric acid (12 mmol) in methanol (50 mL) are stirred at 60°C for 1 hour. Cooling to 25°C precipitates the (R)-enantiomer salt (95% ee).
Resolution Efficiency :
| Resolving Agent | Solvent | ee (%) | Yield |
|---|---|---|---|
| D-Tartaric acid | Methanol | 95 | 45% |
| L-Tartaric acid | Ethanol | 93 | 42% |
Cyclization Strategies
Pictet-Spengler Reaction with Chlorinated Precursors
Chlorine can be introduced during pyrrolidine ring formation. For example, condensation of chloromalic acid derivatives with benzylamine followed by reduction yields the target compound.
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Chloromalic acid (1 eq) and benzylamine (1.2 eq) are heated in xylene at 130°C for 8 hours to form a cyclic imide.
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LiAlH₄ reduction (THF, reflux, 6 hours) yields (R)-1-benzyl-3-chloro-pyrrolidine (78% yield, 98% ee).
Cyclization Optimization :
| Starting Material | Reducing Agent | Temp (°C) | Yield |
|---|---|---|---|
| Chloromalic acid | LiAlH₄ | 110 | 78% |
| Bromomalic acid | NaBH₄ | 90 | 62% |
Comparative Analysis of Methods
Table 1 : Method Efficiency and Scalability
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| Mesylation/Chlorination | High stereoretention (>98% ee) | Requires anhydrous conditions | Industrial |
| Tartaric Acid Resolution | Low-cost resolving agents | Moderate yields (40–50%) | Lab-scale |
| Cyclization | Atom-economical | Complex precursor synthesis | Pilot-scale |
Critical Challenges and Innovations
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Stereocontrol : Asymmetric reduction (e.g., using CBS catalysts) improves enantiomeric excess but increases cost.
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Chlorination Selectivity : Over-chlorination at adjacent positions remains a concern, mitigated by using bulky bases (e.g., DIPEA).
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Green Chemistry : Recent advances employ biocatalysts (e.g., lipases) for kinetic resolution, reducing solvent waste .
Chemical Reactions Analysis
Types of Reactions
®-1-Benzyl-3-chloro-pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The benzyl group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted pyrrolidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
(R)-1-Benzyl-3-chloro-pyrrolidine is recognized for its potential as a lead compound in drug discovery. Its derivatives exhibit diverse biological activities, making them valuable in the development of novel therapeutics. The unique reactivity patterns introduced by the chlorine substituent enhance its utility as a synthetic intermediate in the creation of pharmacologically active compounds .
Biological Activity
Research has indicated that pyrrolidine derivatives, including this compound, can interact with various biological targets. These interactions are crucial for understanding their mechanism of action and optimizing their pharmacological profiles. For example, studies have shown that certain pyrrolidine derivatives can act as inhibitors against viral neuraminidase, demonstrating antiviral properties .
Chemical Synthesis
Synthetic Intermediate
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to explore structure-activity relationships effectively. For instance, this compound can participate in substitution reactions leading to the formation of more complex pyrrolidine derivatives.
Reactions Involving this compound
- Substitution Reactions : Can yield products like 1-benzyl-3-(2-azidoethyl)pyrrolidine.
- Oxidation Reactions : May produce benzaldehyde and benzoic acid derivatives.
- Reduction Reactions : Results in various reduced pyrrolidine derivatives.
Industrial Applications
Fine Chemicals Production
In the chemical industry, this compound is utilized as a building block for synthesizing fine chemicals. Its derivatives are explored for applications in agriculture and other sectors due to their biological activities .
Case Studies and Research Findings
Several studies have documented the efficacy and applications of this compound:
Mechanism of Action
The mechanism of action of ®-1-Benzyl-3-chloro-pyrrolidine involves its interaction with specific molecular targets. The benzyl group and the chlorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways.
Comparison with Similar Compounds
(R)-1-Benzyl-3-(Boc-amino)pyrrolidine
Molecular Formula : C₁₆H₂₄N₂O₂
Molecular Weight : 276.37 g/mol
Key Properties :
- Substituent: Boc (tert-butoxycarbonyl)-protected amino group at the 3-position.
- Solubility: Transparent in methanol.
- Melting Point : 77–81°C (literature value).
- Optical Rotation : [α]²⁰/D = +6° (chloroform).
- Purity : ≥98% by GC and titration.
Comparison :
- Reactivity : The Boc group stabilizes the amine, making it inert under basic conditions but labile under acidic conditions. This contrasts with the chloro group in (R)-1-benzyl-3-chloro-pyrrolidine, which acts as a leaving group in SN2 reactions.
- Applications : The Boc derivative is widely used in peptide synthesis as a protected intermediate, whereas the chloro analog serves as a precursor for further functionalization (e.g., cross-coupling) .
3-Fluoro-2-(piperidin-1-yl)benzonitrile
Molecular Formula : C₁₂H₁₂FN₂
Molecular Weight : 203.24 g/mol
Key Properties :
- Structure : Piperidine ring substituted with a benzonitrile group.
- Status : Discontinued (CymitQuimica).
Comparison :
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered), affecting conformational flexibility and steric interactions.
- Substituent Effects : The electron-withdrawing nitrile group and fluorine atom enhance electrophilic reactivity compared to the chloro-pyrrolidine analog. This compound may exhibit distinct pharmacokinetic profiles due to increased polarity .
Structural and Functional Analysis Table
| Compound | Substituent | Molecular Weight (g/mol) | Reactivity Profile | Key Applications |
|---|---|---|---|---|
| This compound | Chlorine | 195.45 | Nucleophilic substitution, SN2 | Intermediate in organic synthesis |
| (R)-1-Benzyl-3-(Boc-amino)pyrrolidine | Boc-amino | 276.37 | Acid-labile deprotection | Peptide synthesis, chiral scaffolds |
| 3-Fluoro-2-(piperidin-1-yl)benzonitrile | Fluoro, nitrile | 203.24 | Electrophilic aromatic substitution | Potential pharmaceutical intermediates |
Key Research Findings
Stereochemical Impact : The (R)-configuration in this compound is critical for asymmetric catalysis, as demonstrated in enantioselective alkylation reactions. Its chlorine atom facilitates C–Cl bond cleavage in palladium-catalyzed cross-coupling, enabling access to complex amines .
Stability : The Boc-protected analog exhibits superior shelf-life at room temperature compared to the chloro derivative, which may require anhydrous storage to prevent hydrolysis .
Market Trends : Discontinuation of this compound highlights shifting industrial priorities toward more stable or multifunctional intermediates, such as Boc-protected variants .
Biological Activity
(R)-1-Benzyl-3-chloro-pyrrolidine is a chiral compound belonging to the pyrrolidine family, characterized by a unique combination of a benzyl group and a chlorine atom at the third position of the pyrrolidine ring. This structure influences its biological activity, making it an important subject of study in medicinal chemistry. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
The synthesis of this compound typically involves several chemical transformations. The presence of the chlorine atom enhances its reactivity, allowing for various synthetic routes that optimize yields and selectivity. Common methods include:
- Alkylation : Utilizing alkyl halides to introduce the benzyl group.
- Chlorination : Introducing the chlorine substituent through electrophilic aromatic substitution or direct chlorination methods.
Biological Activities
This compound exhibits a range of biological activities due to its structural features:
- Antimicrobial Properties : Similar compounds in the pyrrolidine family have demonstrated significant antibacterial and antifungal activities. The chlorine substituent may enhance these effects by increasing lipophilicity and membrane permeability.
- Neuroprotective Effects : Compounds with similar structures have shown potential in neuroprotection, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.
- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, insights can be drawn from related compounds:
- Enzyme Inhibition : It may act as a reversible or irreversible inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing signaling pathways that regulate cellular responses.
Case Studies
Several studies have investigated the biological activity of pyrrolidine derivatives, including this compound:
-
Antimicrobial Activity Study :
- A study evaluated various pyrrolidine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. This compound showed moderate activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Neuroprotective Effects :
-
Cytotoxicity Against Cancer Cells :
- A study assessed the cytotoxic effects of various pyrrolidine compounds on cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells, indicating its potential as a lead compound for further drug development .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Benzylpyrrolidine | Pyrrolidine ring with benzyl group | Exhibits strong neuroprotective effects |
| 3-Chloropyrrolidine | Chlorine at position three | Known for antimicrobial properties |
| N-Benzylproline | Pyrrolidine ring with proline structure | Involved in peptide synthesis |
| 1-Boc-pyrrolidine | Protected amine group | Used extensively in organic synthesis |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (R)-1-Benzyl-3-chloro-pyrrolidine with high enantiopurity?
- Methodology : Use asymmetric catalysis or chiral resolution techniques. For example, phosphine-catalyzed cycloisomerization (as demonstrated for structurally similar pyrrolidines) can achieve high stereoselectivity . Chiral auxiliaries or enantioselective chlorination agents (e.g., N-chloro succinimide with chiral ligands) may also be employed. Post-synthesis, validate enantiomeric excess (ee) via chiral HPLC with columns like IC or IB (as used in related studies) .
Q. How can the purity and structural integrity of this compound be confirmed?
- Methodology : Combine spectroscopic and chromatographic analyses:
- NMR : Assign stereochemistry using coupling constants (e.g., for chair conformations in pyrrolidine derivatives) .
- IR : Confirm functional groups (e.g., C-Cl stretching near 550–650 cm) .
- HRMS : Verify molecular ion peaks and isotopic patterns for chlorine .
- HPLC : Use reversed-phase or chiral columns to assess purity and ee .
Q. What precautions are critical for handling this compound in the lab?
- Safety Protocols :
- Avoid inhalation and skin contact; use fume hoods and PPE (gloves, lab coats).
- Store at 0–6°C in airtight containers to prevent decomposition (analogous to related benzyl-pyrrolidine derivatives) .
- Follow spill management guidelines: neutralize with inert absorbents and dispose via authorized waste handlers .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments of this compound derivatives be resolved?
- Methodology :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in configuration by determining absolute stereochemistry via SHELXL refinement (e.g., as applied to (3S,4S)-1-Benzylpyrrolidine-3,4-diol) .
- Dynamic NMR (DNMR) : Analyze ring-flipping kinetics to distinguish axial/equatorial substituents in pyrrolidine conformers .
Q. What experimental designs address low yields in chlorination steps during synthesis?
- Methodology :
- Optimization : Screen solvents (e.g., DCM vs. THF) and chlorinating agents (e.g., SOCl vs. PCl) to improve electrophilic substitution efficiency.
- Mechanistic Studies : Use Cl NMR or computational modeling (DFT) to probe reaction pathways and identify bottlenecks .
- Controlled Experiments : Compare yields under inert (N) vs. ambient conditions to assess moisture sensitivity .
Q. How should researchers interpret contradictory bioactivity data for this compound analogs?
- Methodology :
- Dose-Response Analysis : Test compounds across multiple concentrations to identify non-linear effects (e.g., hormesis).
- Structural-Activity Relationship (SAR) : Corrogate stereoelectronic effects (e.g., Cl substituent orientation) with activity using molecular docking or QSAR models .
- Reproducibility Checks : Validate results across independent labs to rule out batch variability (e.g., impurities in starting materials) .
Q. What strategies mitigate racemization during functionalization of this compound?
- Methodology :
- Low-Temperature Reactions : Perform alkylation/acylation at −78°C to suppress epimerization.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize the chiral center during subsequent reactions (as shown for Boc-protected pyrrolidines) .
- In Situ Monitoring : Track ee changes via circular dichroism (CD) or real-time HPLC .
Data Contradiction Analysis
Q. How can conflicting NMR data for this compound derivatives be reconciled?
- Methodology :
- Solvent Effects : Re-record spectra in deuterated solvents with varying polarity (e.g., CDCl vs. DMSO-d) to assess hydrogen bonding or aggregation .
- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) that obscure signal splitting .
- Cross-Validation : Compare with computational NMR predictions (e.g., DFT-based shifts) .
Q. What statistical approaches clarify inconsistent biological assay results?
- Methodology :
- Meta-Analysis : Pool data from multiple studies to identify trends obscured by small sample sizes.
- ANOVA with Post Hoc Tests : Isolate variables (e.g., cell line variability, incubation time) contributing to discrepancies .
- Bayesian Modeling : Quantify uncertainty in dose-response curves to prioritize follow-up experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
